

Purity assessment of Ethyl 2-(2-cyanophenyl)acetate from various commercial suppliers

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921

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A Comparative Purity Analysis of Commercially Sourced Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of **Ethyl 2-(2-cyanophenyl)acetate** (CAS No: 67237-76-7) from three representative commercial suppliers. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this reagent is critical to ensure the reliability and reproducibility of research and development outcomes.^[1] This document outlines the experimental protocols used for purity assessment, presents the comparative data, and discusses the potential impact of impurities on synthetic applications.

Summary of Purity Assessment

The purity of **Ethyl 2-(2-cyanophenyl)acetate** from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the main component and impurities was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Supplier	Appearance	Purity by HPLC (%)	Number of Impurities Detected	Major Impurity (%)
Supplier A	Colorless Oil	98.5	3	0.8
Supplier B	Pale Yellow Oil	96.2	5	1.5
Supplier C	Colorless Oil	99.1	2	0.5

Experimental Protocols

A detailed methodology was followed to ensure accurate and reproducible purity assessment of **Ethyl 2-(2-cyanophenyl)acetate** from the different suppliers.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% Formic Acid.
- Gradient Program:
 - 0-2 min: 30% A
 - 2-15 min: 30% to 95% A
 - 15-18 min: 95% A
 - 18-20 min: 30% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.[\[2\]](#)
- Detection Wavelength: 254 nm.

- Injection Volume: 5 μ L.[2]
- Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 μ m syringe filter before injection.[2]

Mass Spectrometry (MS)

- Instrumentation: Agilent 6120 Quadrupole LC/MS system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis: The MS detector was coupled to the HPLC system to obtain mass-to-charge ratio (m/z) data for the eluting peaks, confirming the molecular weight of **Ethyl 2-(2-cyanophenyl)acetate** (189.21 g/mol) and providing tentative identification of impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

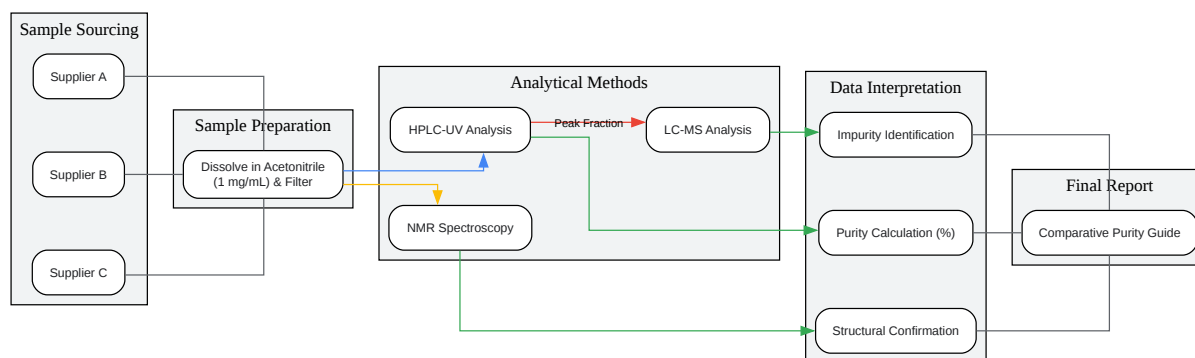
- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Analysis: ^1H NMR and ^{13}C NMR spectra were acquired for samples from each supplier to confirm the chemical structure of the main component and to identify the structural characteristics of any significant impurities.

Impurity Profile

The analysis revealed the presence of several minor impurities across the samples from the different suppliers. The most common impurities are likely related to the starting materials or byproducts of the synthesis process.[3] These can include starting materials, intermediates, and degradation products.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for **Ethyl 2-(2-cyanophenyl)acetate**.



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Caption: Experimental workflow for the purity assessment of **Ethyl 2-(2-cyanophenyl)acetate**.

Conclusion

The purity of **Ethyl 2-(2-cyanophenyl)acetate** can vary between commercial suppliers. For applications in pharmaceutical synthesis and drug development, where high purity is paramount, it is recommended to perform in-house quality control on all incoming starting materials. Supplier C provided the material with the highest purity in this comparative study. Researchers should consider the potential impact of the observed impurities on their specific synthetic transformations and downstream applications.

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